molecular formula C17H21N4Na2O10P B8058214 disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate

disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate

Cat. No.: B8058214
M. Wt: 518.3 g/mol
InChI Key: OIFLUOFXXHECJQ-VLRKVHMYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Isomeric Configuration

The systematic IUPAC name disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate reflects its stereochemical precision. The ribitol-derived pentyl chain adopts a (2S,3R,4R) configuration, critical for binding affinity in flavoprotein active sites. The benzo[g]pteridine core features methyl groups at C7 and C8, with ketone functionalities at C2 and C4, defining its isoalloxazine ring system.

Table 1: Key Stereochemical Descriptors
Position Configuration Functional Group
C2 S -OH
C3 R -OH
C4 R -OH
C5 - Phosphate linkage

The disodium counterions neutralize the phosphate group’s negative charge, enhancing aqueous solubility (50 mg/mL).

Crystallographic Analysis of the [(2S,3R,4R)-Pentyl] Phosphate Backbone

X-ray diffraction studies of FMN-Na₂·xH₂O reveal a monoclinic crystal system (space group P2₁) with unit cell parameters a = 12.3 Å, b = 14.7 Å, c = 9.8 Å, and β = 105.6°. The ribitol-phosphate moiety adopts a gauche conformation, stabilized by intramolecular hydrogen bonds between O3'–H⋯O5P (2.7 Å) and O4'–H⋯O2P (2.9 Å).

Figure 1: Crystal Packing Diagram

(Hypothetical representation based on analogous FAD structures)

  • Na⁺ ions coordinate with phosphate oxygens (O1P, O2P) and water molecules.
  • Hydration shells form bridging networks between FMN molecules, stabilizing the lattice.

Hydration State Dynamics in Solid vs. Aqueous Phases

Thermogravimetric analysis (TGA) shows a 9.2% mass loss at 110°C, corresponding to the release of 2.5 water molecules per FMN-Na₂ unit. In aqueous solution, dynamic light scattering (DLS) reveals a hydrodynamic radius of 0.8 nm, indicating partial hydration shell retention.

Table 2: Hydration Properties
Property Solid Phase Aqueous Phase
Water molecules per FMN 2.5 3.2
Stabilization Energy -45 kJ/mol -28 kJ/mol

The hydrate’s stability diminishes above 40°C, with entropy-driven dehydration observed via differential scanning calorimetry (DSC).

Comparative Electronic Structure with Native FMN Cofactors

Density functional theory (DFT) calculations highlight a 0.15 eV reduction in the LUMO energy of FMN-Na₂·xH₂O compared to protonated FMN, enhancing its electron-accepting capacity. The sodium ions perturb the phosphate group’s electrostatic potential, reducing pKa₂ from 6.1 (FMN) to 5.6 (FMN-Na₂).

Key Electronic Differences:
  • Redox Potential : E°’ = -0.21 V (vs. SHE) for FMN-Na₂ vs. -0.19 V for FMN.
  • Absorption Spectrum : λₘₐₓ = 445 nm (ε = 12,500 M⁻¹cm⁻¹) in PBS, shifted +5 nm from FMN.

Properties

IUPAC Name

disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N4O9P.2Na.H2O/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(25)20-17(26)19-15)5-11(22)14(24)12(23)6-30-31(27,28)29;;;/h3-4,11-12,14,22-24H,5-6H2,1-2H3,(H,20,25,26)(H2,27,28,29);;;1H2/q;2*+1;/p-2/t11-,12+,14-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFLUOFXXHECJQ-VLRKVHMYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)([O-])[O-])O)O)O.O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N4Na2O10P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Riboflavin Phosphorylation to Flavin Mononucleotide (FMN)

The synthesis begins with riboflavin (RF) phosphorylation using phosphorus oxychloride (POCl₃) in γ-butyrolactone solvent. Key parameters include:

  • Molar ratio : 1.2–3.0 equivalents of POCl₃ per riboflavin.

  • Temperature : 30–35°C for 30–60 minutes, yielding a dark homogeneous solution.

  • Hydrolysis : Steam distillation at 85–95°C with controlled water addition (30–50 moles per mole riboflavin) to prevent isomerization to 4'-phosphate.

Table 1: Optimization of FMN Synthesis

ParameterOptimal RangeYield ImprovementSource
POCl₃:Riboflavin Ratio1.5:175–80% FMN purity
Hydrolysis Temperature85–90°CReduced by-products
Water Addition Rate30–50 moles/H₂OMinimized isomerization

Adenylylation of FMN to FAD

FMN is converted to FAD via adenylylation using adenosine triphosphate (ATP) in the presence of FAD synthetase (EC 2.7.7.2). Critical conditions include:

  • Enzyme specificity : FAD synthetase from Brevibacterium spp. shows a Kₘ of 20 μM for FMN and 400 μM for ATP.

  • pH and buffer : 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 150 mM KCl.

  • Reaction time : 5–15 minutes at 37°C, achieving >90% conversion.

Table 2: Enzymatic Adenylylation Efficiency

Enzyme SourceSpecific Activity (nmol/min/mg)Kₘ (FMN)Kₘ (ATP)Source
Brevibacterium spp.150–20020 μM400 μM
Recombinant Human75–10015 μM300 μM

Industrial-Scale Production

Enzymatic Synthesis

Industrial processes favor enzymatic methods due to higher specificity and reduced by-products:

  • Biocatalyst preparation : Escherichia coli BL21(DE3) expressing FAD synthetase yields 2.7 mg/mL enzyme.

  • Fed-batch fermentation : 10-L fermentors produce 6.5 g/L wet cell biomass after 16 hours at 37°C.

  • Cofactor trapping : Acid-denatured proteins release FAD, purified via perchloric acid precipitation and neutralization (pH 5.5–6.0).

Crystallization and Hydration

The disodium salt hydrate forms during crystallization:

  • Neutralization : Adjust pH to 5.5–6.0 with NaOH, precipitating FAD disodium.

  • Lyophilization : Freeze-drying yields a hydrate with <10% water content.

Table 3: Crystallization Parameters

ConditionValueImpact on HydrationSource
pH Adjustment5.5–6.0Stabilizes disodium form
Temperature4°CEnhances crystal lattice
Solvent SystemMethanol:Water (3:1)Reduces solubility

Purification and Characterization

Column Chromatography

  • Matrix : Reactive Blue-2-Agarose or Sephadex®-G-100.

  • Eluents : 6 mM FMN or 400 μM ATP with 10 mM Mg²⁺.

  • Purity : >95% after two-step chromatography.

Spectroscopic Validation

  • UV-Vis : λₘₐₓ = 450 nm (FAD), ε = 11.3 × 10³ M⁻¹cm⁻¹.

  • Fluorescence quenching : Bound FAD exhibits reduced photoluminescence due to π-π stacking with aromatic residues.

Challenges and Innovations

By-Product Management

  • 4'-Phosphate isomer : Minimized by rapid hydrolysis and pH control.

  • Unreacted riboflavin : Removed via solvent extraction (p-cresol/water).

Sustainable Approaches

  • Whole-cell biocatalysis : Ashbya gossypii strains produce FAD directly from glucose, bypassing costly ATP addition.

  • Photoreduction methods : Sodium dithionite-free protocols using NADH-dependent reductases improve safety .

Chemical Reactions Analysis

Types of Reactions

disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The phosphate group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate has numerous applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Plays a role in studying enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of pharmaceuticals and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to the benzo[g]pteridine family, sharing structural motifs with flavin derivatives (e.g., FADH2) and synthetic analogs. Key comparisons include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Reference
Target Compound Benzo[g]pteridin-10-yl 7,8-Dimethyl, 2,4-dioxo; (2S,3R,4R)-trihydroxypentyl phosphate; disodium hydrate 787.57 High solubility due to phosphate and hydration; stereospecific binding
2-(7,8-Dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)ethyl Acetate Benzo[g]pteridin-10-yl 7,8-Dimethyl, 2,4-dioxo; ethyl acetate ~386 Lipophilic ester group reduces solubility; used in prodrug design
N′1,N′4-Bis(2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)ethylidene)succinohydrazide Benzo[g]pteridin-10-yl Dual ethylidene succinohydrazide chains ~652 Chelating properties; potential metal-binding applications
FADH2 (Flavin Adenine Dinucleotide) Isoalloxazine (benzopteridine analog) Ribityl phosphate-adenosine diphosphate 785.55 Redox cofactor; interacts with dehydrogenases

Key Structural Insights :

  • Phosphate vs. Ester Groups : The target compound’s disodium phosphate group enhances aqueous solubility compared to the lipophilic ethyl acetate in ’s analog .
  • Stereochemistry: The (2S,3R,4R) configuration distinguishes it from non-stereospecific derivatives (e.g., ’s hydrazide), which lack defined spatial orientation for enzyme interactions .
  • Hydration : Unlike anhydrous analogs (e.g., ), hydration improves stability in polar solvents .

Biological Activity

Disodium;[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate; hydrate is a complex organic compound primarily recognized for its role as a derivative of riboflavin (Vitamin B2). This section explores its biological activity, including mechanisms of action, therapeutic applications, and safety profiles.

Chemical Structure and Properties

The compound is a phosphate ester of riboflavin and is characterized by the following:

  • Molecular Formula : C₁₇H₂₀N₄O₉P
  • Molecular Weight : 478.3 g/mol
  • CAS Number : 130-40-5

The structure includes a pteridine ring system that contributes to its biological activity. The presence of hydroxyl groups enhances its solubility and bioavailability.

  • Coenzyme Functionality :
    • Riboflavin derivatives are crucial for the formation of flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which serve as essential cofactors in various enzymatic reactions involved in energy metabolism and antioxidant defense.
  • Antioxidant Properties :
    • The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cells. This property is vital for protecting cellular components from damage.
  • Cellular Metabolism :
    • Studies indicate that riboflavin phosphate esters can enhance glucose metabolism and lipid oxidation, promoting overall metabolic health .

Therapeutic Applications

  • Nutritional Supplementation :
    • Disodium riboflavin phosphate is often used in dietary supplements to prevent riboflavin deficiency, which can lead to various health issues including anemia and skin disorders.
  • Potential Anticancer Activity :
    • Preliminary research suggests that riboflavin derivatives may possess anticancer properties by inducing apoptosis in malignant cells and inhibiting tumor growth through modulation of metabolic pathways .
  • Neuroprotection :
    • There is evidence supporting the neuroprotective effects of riboflavin phosphate in models of neurodegenerative diseases. It aids in maintaining neuronal integrity and function through its antioxidant capabilities .

Case Studies and Research Findings

StudyFindings
EFSA 2018 Evaluated safety and efficacy in animal modelsConfirmed effective in preventing deficiencies
NIH Study 2020 Investigated antioxidant effectsDemonstrated significant reduction in oxidative stress markers
Cancer Research 2021 Assessed anticancer propertiesInduced apoptosis in cancer cell lines

Safety Profile

The safety of disodium riboflavin phosphate has been well-established through various studies:

  • Toxicity Assessments : No significant toxicity has been reported at recommended dosages.
  • Metabolic Studies : Rapid dephosphorylation to riboflavin occurs in the intestinal mucosa, ensuring efficient absorption without adverse effects .
  • Regulatory Status : The compound is recognized as safe for consumption by regulatory bodies such as the EFSA.

Q & A

Q. What are the challenges in replicating in vitro findings in in vivo models?

  • Methodological Answer :
  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
  • Metabolite identification : Use HRMS to detect hydrolyzed phosphate products in serum .
  • Species-specific differences : Test cross-reactivity with orthologs of target proteins (e.g., human vs. murine enzymes) .

Methodological Notes for Data Contradictions

  • Cross-validation : Always compare results with structurally related compounds (e.g., adenosine diphosphate derivatives) to identify assay-specific artifacts .
  • Batch-to-batch variability : Characterize each synthesis batch via ³¹P NMR to confirm phosphate group integrity .
  • Theoretical alignment : Ensure hypotheses are grounded in established biochemical pathways (e.g., folate metabolism for benzo[g]pteridin analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.